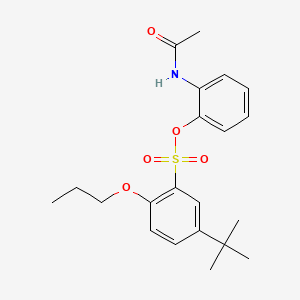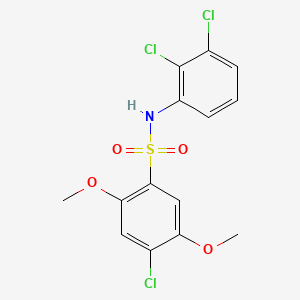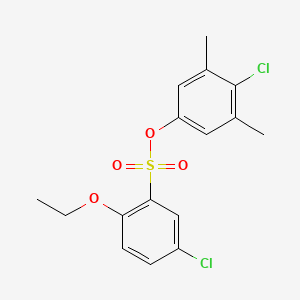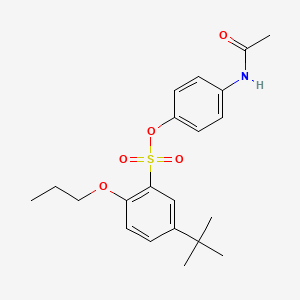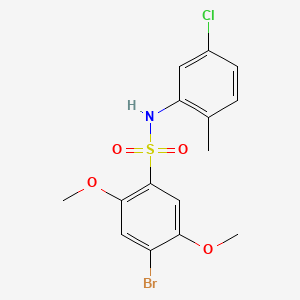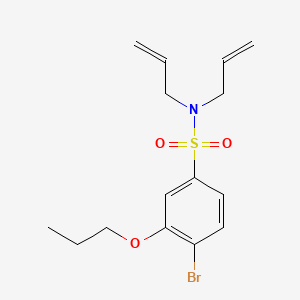
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate, also known as CTMPS, is a chemical compound that has gained attention in the field of scientific research due to its unique properties. CTMPS is a sulfonate ester that has a trichlorobenzene ring attached to it. It is widely used in various scientific applications, including biochemical and physiological studies.
Mecanismo De Acción
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate acts as a fluorescent probe by binding to proteins and altering their fluorescence properties. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can be monitored using various spectroscopic techniques, such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been shown to interact with various proteins, including enzymes, receptors, and transporters. The binding of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate to proteins can lead to changes in their activity, localization, and interactions with other molecules. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has also been shown to affect the structure and function of biological membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research is its high sensitivity and specificity for protein binding. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one of the limitations of using 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate is its potential toxicity to cells and organisms, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in scientific research. One area of interest is the development of new 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate derivatives with improved properties, such as higher fluorescence intensity or increased specificity for certain proteins. Another potential direction is the use of 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study protein-ligand interactions in greater detail. Finally, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate could be used to study the effects of drugs or other molecules on protein function and localization, which could have important implications for drug discovery and development.
Métodos De Síntesis
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can be synthesized by reacting 2,4,5-trichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been extensively used in various scientific studies due to its unique properties. It is commonly used as a fluorescent probe to study protein-ligand interactions. 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate can also be used to label proteins for imaging studies. In addition, 4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate has been used as a tool to study the structure and function of biological membranes.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O3S/c1-7-4-8(2-3-9(7)14)20-21(18,19)13-6-11(16)10(15)5-12(13)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRMLVUPACSLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 2,4,5-trichlorobenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)


